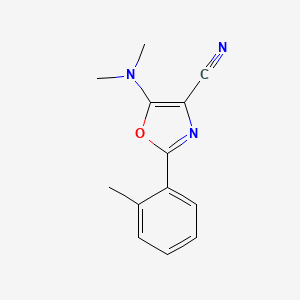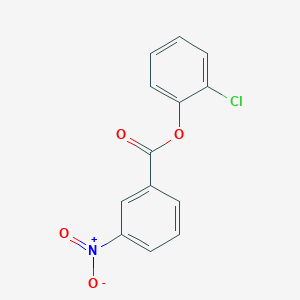
N-(2,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It belongs to the class of acetic acid derivatives and is available in various forms such as tablets, capsules, and injections. Diclofenac is a widely used drug due to its effectiveness and low cost.
Mecanismo De Acción
Diclofenac works by inhibiting the synthesis of prostaglandins, which are responsible for causing pain, inflammation, and fever. It does this by blocking the action of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Diclofenac primarily inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. Diclofenac has also been shown to have an antipyretic effect by reducing fever. Additionally, N-(2,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide has been shown to have a cardiovascular effect by inhibiting platelet aggregation and reducing the risk of blood clots.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac is a widely used drug in laboratory experiments due to its effectiveness and low cost. It has been shown to be effective in a number of different experimental models, including animal models of inflammation and pain. However, there are some limitations to the use of N-(2,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide in laboratory experiments. For example, it has been shown to have a toxic effect on certain cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-(2,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide. One area of research is the development of new formulations of N-(2,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide that are more effective and have fewer side effects. Another area of research is the investigation of the cardiovascular effects of N-(2,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide, particularly in patients with pre-existing cardiovascular disease. Additionally, there is a need for further research on the long-term effects of N-(2,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide use, particularly in patients who use the drug over an extended period of time.
Métodos De Síntesis
Diclofenac is synthesized by the condensation of 2,4-dichlorobenzene with 2-methoxyphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting product is then treated with a base such as sodium hydroxide to form N-(2,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual pain. Diclofenac is also used as a postoperative pain reliever and for the management of pain associated with cancer.
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-14-5-3-2-4-10(14)8-15(19)18-13-7-6-11(16)9-12(13)17/h2-7,9H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSIQJHXASPHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5769179.png)

![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5769192.png)



![1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5769217.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B5769218.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5769234.png)
![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5769237.png)
![3-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5769244.png)


![1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5769267.png)